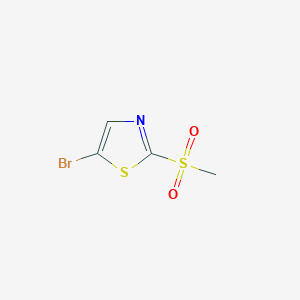
1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, a compound named VONO-003 was synthesized through nucleophilic substitution of VONO-001 with 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (VONO-002), followed by a Raney-Ni promoted reduction reaction .
Chemical Reactions Analysis
The chemical reactivity of “1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine” can be inferred from similar compounds. For example, chloro- and fluoropyrroles have been found to act as electron donors during their interaction with DNA bases .
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Characterization
Synthesis and Isomer Characterization : A study focused on the synthesis and analytical characterization of a related compound, 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane), and its isomers. The research detailed comprehensive analytical characterizations using mass spectrometry, chromatography, and spectroscopy to differentiate between isomers, providing a foundation for further exploration of such compounds in clinical applications and research chemicals (Dybek et al., 2019).
Radiosynthesis and PET Ligands
PET Radioligand Development : Another application involves the radiosynthesis and evaluation of an (18)F-labeled positron emission tomography (PET) radioligand based on a nonimidazole 2-aminoethylbenzofuran chemotype for imaging brain histamine subtype-3 receptors. This work highlights the potential of fluorinated compounds in developing new PET radioligands for brain imaging, contributing to the understanding and treatment of neurological disorders (Bao et al., 2012).
Chemical Synthesis and Drug Development
Cholinesterase Inhibitory Activity : Research into spiropyrrolidine scaffold tethered benzo[b]thiophene analogues, derived from similar fluorinated compounds, showed moderate cholinesterase inhibitory activity. Such findings suggest potential applications in treating neurodegenerative diseases, including Alzheimer's disease (Barakat et al., 2020).
Material Science and Sensing Applications
Luminescent Sensor Development : A study on a triphenylamine-functionalized luminescent sensor demonstrated efficient detection of p-nitroaniline, showcasing the use of related compounds in developing materials for sensitive and selective detection of nitroaromatics, important for environmental monitoring and security applications (Ji et al., 2018).
Anticancer and Anti-inflammatory Research
Anticancer Activity : Compounds synthesized from related fluorinated pyrrolidines were evaluated for their anti-proliferative properties against cancer cell lines. One study found that 3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile induced apoptosis in colorectal cancer cells, suggesting potential as chemotherapeutic agents (Ahagh et al., 2019).
Eigenschaften
IUPAC Name |
1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-16-9-5-4-8-14(16)15-11-19(12-17(15)20(21)22)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEJNSUYFKBRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)

![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)



![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
![2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide](/img/structure/B1444533.png)


